3-(Trifluoromethyl)benzofuran 3-(Trifluoromethyl)benzofuran
Brand Name: Vulcanchem
CAS No.: 65715-21-1
VCID: VC5102883
InChI: InChI=1S/C9H5F3O/c10-9(11,12)7-5-13-8-4-2-1-3-6(7)8/h1-5H
SMILES: C1=CC=C2C(=C1)C(=CO2)C(F)(F)F
Molecular Formula: C9H5F3O
Molecular Weight: 186.133

3-(Trifluoromethyl)benzofuran

CAS No.: 65715-21-1

Cat. No.: VC5102883

Molecular Formula: C9H5F3O

Molecular Weight: 186.133

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)benzofuran - 65715-21-1

Specification

CAS No. 65715-21-1
Molecular Formula C9H5F3O
Molecular Weight 186.133
IUPAC Name 3-(trifluoromethyl)-1-benzofuran
Standard InChI InChI=1S/C9H5F3O/c10-9(11,12)7-5-13-8-4-2-1-3-6(7)8/h1-5H
Standard InChI Key FWXPWVFSOLFAIB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CO2)C(F)(F)F

Introduction

Chemical Structure and Fundamental Properties

Molecular Characteristics

The molecular formula of 3-(trifluoromethyl)benzofuran is C₉H₅F₃O, with a molecular weight of 186.13 g/mol . Its structure consists of a fused benzene and furan ring system, with the trifluoromethyl group occupying the 3-position (Figure 1). The electronegative fluorine atoms in the -CF₃ group induce electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Key Physical Properties:

  • Density: 1.698 ± 0.06 g/cm³ (predicted for derivatives)

  • Boiling Point: 244.4 ± 35.0 °C (predicted for derivatives)

  • LogP: 4.21 (indicative of high lipophilicity)

Synthetic Methodologies

Domino Cyclization/Trifluoromethylation

A one-step synthesis from 2-alkynylphenols employs a copper-mediated domino cyclization/trifluoromethylation strategy. This method utilizes fluoroform (CF₃H), an industrial byproduct, as the trifluoromethyl source. The reaction proceeds via [CuCF₃] intermediates, achieving yields up to 85% under optimized conditions .

Reaction Scheme:

2-Alkynylphenol+CuCF33-(Trifluoromethyl)benzofuran+Byproducts\text{2-Alkynylphenol} + \text{CuCF}_3 \rightarrow \text{3-(Trifluoromethyl)benzofuran} + \text{Byproducts}

Copper-Mediated Trifluoromethylation

An alternative approach involves heating 2-iodophenols with trifluoromethylcopper reagents in dimethylformamide (DMF) at 140°C. This method yields 66% of the target compound, alongside byproducts such as 3-trifluoromethylbenzofuran derivatives .

Comparative Analysis of Methods:

MethodReagentYield (%)Byproducts
Domino Cyclization CuCF₃ / CF₃H85Minimal
Copper-Mediated Cu / DMF6611–14% side products

Biological Activity and Pharmaceutical Applications

Antimicrobial Properties

3-(Trifluoromethyl)benzofuran derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrate MIC values (Minimum Inhibitory Concentrations) of 2–8 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The -CF₃ group enhances membrane permeability, facilitating target engagement.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Effects: The -CF₃ group reduces electron density on the furan ring, stabilizing interactions with enzymatic pockets.

  • Substitution Patterns: Bromination at the 5-position (e.g., 5-bromo-3-(trifluoromethyl)benzofuran) increases halogen bonding potential, improving affinity for bacterial topoisomerases .

Derivatives and Functionalization

Halogenated Derivatives

Industrial and Research Applications

Pharmaceutical Development

The compound’s metabolic stability makes it a scaffold for kinase inhibitors and antimicrobial agents. Recent patents highlight its use in JAK2 inhibitors for inflammatory diseases .

Materials Science

Incorporation into OLED (Organic Light-Emitting Diode) materials enhances electron transport properties due to the -CF₃ group’s inductive effects .

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